4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 725217-88-9
Cat. No.: VC2014390
Molecular Formula: C13H14FN3OS
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.
![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol - 725217-88-9](/images/structure/VC2014390.png)
Specification
CAS No. | 725217-88-9 |
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Molecular Formula | C13H14FN3OS |
Molecular Weight | 279.34 g/mol |
IUPAC Name | 3-[1-(4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) |
Standard InChI Key | ZONDTQRLTAZGFU-UHFFFAOYSA-N |
SMILES | CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F |
Canonical SMILES | CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structure
Basic Identification
4-Allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with specific structural characteristics that contribute to its chemical behavior and potential biological activities. The compound is identified by several key parameters as presented in Table 1.
Table 1: Chemical Identity Parameters
Structural Features
The compound's structure encompasses several key functional groups that contribute to its chemical properties and potential biological activities. It contains a 1,2,4-triazole core substituted with an allyl group at the N-4 position, a fluorophenoxy ethyl group at the C-5 position, and a thiol group at the C-3 position. This unique combination of functional groups creates a molecule with specific electronic and steric properties that influence its reactivity and biological interactions.
Chemical Identifiers
For precise chemical identification, several standardized notations are used to represent the compound, as detailed in Table 2.
Table 2: Chemical Structure Notations
Notation Type | Structure Representation |
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SMILES | CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F |
InChI | InChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) |
InChIKey | ZONDTQRLTAZGFU-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical State and Appearance
4-Allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is typically available as a solid compound at room temperature. Its physical appearance may vary depending on purity and preparation methods, but it is generally obtained with a purity of 95% or higher in commercial preparations .
Chemical Reactivity
Biological Activities and Applications
Structure-Activity Relationships
Research on structurally similar compounds suggests that the electron density on the N-4 position of the 1,2,4-triazole nucleus can significantly affect antibacterial and antifungal activities . Compounds with electron-donating groups at this position typically exhibit enhanced antimicrobial properties compared to those with electron-withdrawing groups . The allyl group at the N-4 position in 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol may contribute to its potential antimicrobial activity through this mechanism.
Comparison with Related Compounds
Several structurally related compounds provide context for understanding the potential applications of 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol. Table 3 compares key features of this compound with related triazole derivatives.
Table 3: Comparison of Related Triazole Derivatives
Research Context and Significance
Triazoles in Drug Discovery
1,2,4-Triazole derivatives have emerged as important scaffolds in medicinal chemistry due to their diverse biological activities. A substantial body of research has been conducted on triazole derivatives, demonstrating their potential as antibacterial, antifungal, anti-inflammatory, and other pharmacologically active agents . The specific structural features of 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol position it within this broader context of bioactive triazole compounds.
Structure-Based Design Considerations
The unique combination of functional groups in 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol reflects rational design considerations aimed at optimizing biological activity. The fluorine substitution on the phenoxy ring may enhance metabolic stability and membrane permeability, properties often sought in drug development. The ethyl linker between the triazole core and the fluorophenoxy group may provide conformational flexibility that affects receptor binding. The allyl group at the N-4 position can influence electronic properties of the triazole ring and potentially enhance antimicrobial activity, as observed in related compounds .
Future Research Directions
Based on the properties and structural features of 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, several promising research directions can be identified:
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Comprehensive antimicrobial screening against diverse bacterial and fungal pathogens
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Structure-activity relationship studies through systematic modification of the allyl and fluorophenoxy ethyl substituents
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Investigation of potential anti-inflammatory properties, which are common among triazole derivatives
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Exploration of mechanisms of action through molecular docking and receptor binding studies
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Development of more water-soluble derivatives to enhance bioavailability
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